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molecular formula C12H8N2O3S B8572898 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B8572898
M. Wt: 260.27 g/mol
InChI Key: AUGRTFPCHUPOTH-UHFFFAOYSA-N
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Patent
US07947691B2

Procedure details

3-Amino-5-phenyl-thiophene-2-carboxylic acid ethyl ester was converted to 3-(2,4-Dimethoxy-benzyloxy)-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione via general procedure A1. The intermediate was deprotected via general procedure D1 to give the title compound. 1H NMR (DMSO-d6) δ 10.50 (bs, 1H), 9.04 (s, 1H), 7.76-7.45 (m, 5H); Electrospray MS: 259 (M−H); retention time: 1.27 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2,4-Dimethoxy-benzyloxy)-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(C1SC(C2C=CC=CC=2)=CC=1N)=O)C.COC1C=C(OC)C=CC=1C[O:23][N:24]1[C:29](=[O:30])[C:28]2[S:31][C:32]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:33][C:27]=2[NH:26][C:25]1=[O:40]>>[OH:23][N:24]1[C:29](=[O:30])[C:28]2[S:31][C:32]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:33][C:27]=2[NH:26][C:25]1=[O:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=CC1N)C1=CC=CC=C1
Step Two
Name
3-(2,4-Dimethoxy-benzyloxy)-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CON2C(NC3=C(C2=O)SC(=C3)C3=CC=CC=C3)=O)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1C(NC2=C(C1=O)SC(=C2)C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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